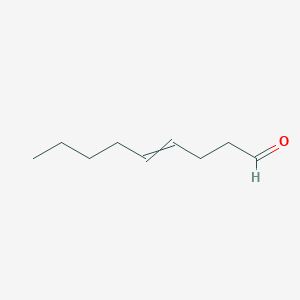

NON-4-ENAL

Description

Definition and Structural Characteristics of Non-4-enal Isomers

This compound, with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol , is an α,β-unsaturated aldehyde. nih.govnih.govfragranceu.com It exists primarily in two geometric isomers due to the double bond at the fourth carbon position: (E)-non-4-enal (also known as trans-4-nonenal) and (Z)-non-4-enal (also known as cis-4-nonenal). nih.govnih.govthegoodscentscompany.comthegoodscentscompany.com

The (E)-isomer, (E)-non-4-enal, is typically described as a clear, colorless, or pale yellow liquid. nih.govfao.org Its organoleptic properties are notable, often characterized by a fruity aroma, and sometimes described with green or fatty notes. At higher concentrations, it can exhibit a fishy smell. nih.govthegoodscentscompany.comsolubilityofthings.com This isomer is a monounsaturated fatty aldehyde. nih.gov

The (Z)-isomer, (Z)-non-4-enal, also appears as a colorless to pale yellow clear liquid. thegoodscentscompany.com While its specific odor profile is less consistently detailed in general descriptions compared to its E-isomer, the compound this compound as a whole is recognized for its strong characteristic odor. solubilityofthings.com Like its E-counterpart, (Z)-non-4-enal is also a monounsaturated fatty aldehyde. nih.gov

The distinction between these isomers lies in the spatial arrangement of the hydrocarbon chain around the carbon-carbon double bond. In the (E) or trans configuration, the larger groups attached to the double bond carbons are on opposite sides, while in the (Z) or cis configuration, they are on the same side. This geometric isomerism can lead to differences in physical properties, reactivity, and sensory perception.

Table 1: Key Physical and Sensory Properties of this compound Isomers

| Property | (E)-non-4-enal | (Z)-non-4-enal |

| Appearance | Clear, colorless or pale yellow liquid nih.govfao.org | Colorless to pale yellow clear liquid thegoodscentscompany.com |

| Odor Description | Fruity, green, fatty; potentially fishy at higher concentrations nih.govthegoodscentscompany.comfao.orgsolubilityofthings.com | Not consistently detailed, but generally strong characteristic odor solubilityofthings.com |

| Molecular Formula | C₉H₁₆O nih.gov | C₉H₁₆O nih.gov |

| Molecular Weight | 140.22 g/mol nih.govfragranceu.com | 140.22 g/mol nih.gov |

| Solubility | Sparingly soluble in water; soluble in many non-polar solvents (e.g., ethanol, ether, chloroform) nih.govthegoodscentscompany.comfao.orgsolubilityofthings.com | Limited solubility in water; soluble in organic solvents (e.g., alcohol) thegoodscentscompany.comsolubilityofthings.com |

| Boiling Point | 196.00 to 197.00 °C (at 760.00 mm Hg) fragranceu.comthegoodscentscompany.com | 196.00 to 197.00 °C (at 760.00 mm Hg) thegoodscentscompany.com |

| Refractive Index | 1.434-1.439 @ 20.00 °C nih.govfragranceu.comthegoodscentscompany.comfao.org | Not specified in search results |

| Specific Gravity | 0.843-0.847 @ 25.00 °C nih.govfragranceu.comthegoodscentscompany.comfao.org | Not specified in search results |

Contextualization within the broader class of unsaturated aldehydes in chemical biology and food science

This compound belongs to the broader class of unsaturated aldehydes, which are organic compounds characterized by both an aldehyde functional group and at least one carbon-carbon double bond. This class of compounds plays crucial roles in various biological processes and is highly significant in the food industry. solubilityofthings.comfemaflavor.org

In food science , this compound is recognized as a volatile compound that contributes significantly to the aroma and flavor profiles of various natural substances. solubilityofthings.com It is naturally found in plants and is released during the degradation of fats, influencing the characteristic scents and tastes of several foods. solubilityofthings.com For instance, (E)-non-4-enal is a known component of citrus fruits like clementine and yuzu peel oil. fragranceu.comthegoodscentscompany.com Its pleasant odor, often described as cucumber or green notes, makes it a valuable ingredient in the formulation of food flavors and fragrances. thegoodscentscompany.comsolubilityofthings.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the U.S. Food and Drug Administration (FDA) classify (E)-non-4-enal as a flavoring agent. nih.govfao.org

In chemical biology , unsaturated aldehydes, including this compound, are subjects of ongoing research due to their reactivity and biological implications. While this compound itself is studied for its potential as a biomarker for certain physiological conditions, the broader class of α,β-unsaturated aldehydes derived from lipid peroxidation, such as 4-hydroxy-2-nonenal (4-HNE), are extensively investigated. solubilityofthings.comcaymanchem.comnih.govmdpi.comumn.edunih.govmdpi.com These reactive aldehydes are products of oxidative stress and can interact with biomolecules, including proteins and DNA, leading to various biological activities. nih.govmdpi.comnih.govacs.org The study of these compounds sheds light on the intricate connections between chemical structures and their roles in biological systems.

Current Academic Research Landscape and Significance of this compound

The academic research landscape concerning this compound is dynamic, bridging chemistry, biology, and sensory science. solubilityofthings.com Its significance stems from its multifaceted roles and potential applications.

Beyond its sensory attributes, recent studies have begun to explore the potential implications of compounds like this compound in food preservation . Its antioxidant properties may contribute to extending the shelf life of various food products, opening new avenues for research and innovation in food technology. solubilityofthings.com

In chemical biology , while 4-hydroxy-2-nonenal (4-HNE) is a more widely studied lipid peroxidation product, the general class of unsaturated aldehydes, including this compound, continues to be investigated for their roles in biological systems. solubilityofthings.comnih.govmdpi.comacs.org The relevance of this compound as a potential biomarker for specific physiological conditions is an area that warrants further exploration. solubilityofthings.com

The Flavor and Extract Manufacturers Association (FEMA) Expert Panel has evaluated the safety of aliphatic, linear α,β-unsaturated aldehydes, including (E)-non-4-enal, reaffirming their Generally Recognized As Safe (GRAS) status for use as flavoring ingredients. This assessment is based on factors such as their low levels of use in food, rapid absorption and metabolism, and effective detoxification pathways in humans and animals. This ongoing safety evaluation underscores the compound's continued relevance and research interest in its applications. femaflavor.org

Structure

3D Structure

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

non-4-enal |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-6,9H,2-4,7-8H2,1H3 |

InChI Key |

QPULDJYQYDGZEI-UHFFFAOYSA-N |

SMILES |

CCCCC=CCCC=O |

Canonical SMILES |

CCCCC=CCCC=O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Non 4 Enal

Presence in Plant-Derived Materials.

NON-4-ENAL is a component of the volatile profiles of various plant-derived materials. solubilityofthings.com

This compound has been identified in the peel oil of specific citrus fruits, contributing to their distinctive aromas. It is found in Citrus reticulata blanco var. clementine (clementine) and Citrus junos Sieb. ex Tanaka (Yuzu) peel oil. thegoodscentscompany.comfragranceu.com In Yuzu peel oil, (E)-non-4-enal was identified as one of seven odorants contributing to the characteristic aroma of fresh yuzu fruit, with a flavor dilution (FD) factor of 32 or 128 in aroma extract dilution analysis (AEDA). nih.govtinkturenpresse.deresearchgate.net

Identification in Food Systems.

This compound is identified in various food systems, often as a result of specific chemical processes or as an indicator of quality changes. solubilityofthings.com

This compound is released during the degradation of fats, particularly through lipid peroxidation, which is a significant process in food chemistry. solubilityofthings.comevitachem.com Lipid peroxidation involves the oxidative degradation of polyunsaturated fatty acids (PUFAs), such as linoleic and arachidonic acids, leading to the formation of various aldehydes, including 4-hydroxy-2-nonenal (4-HNE), a related compound. researchgate.netacs.org While 4-HNE is a major product of membrane lipid oxidation and a marker of radical-induced lipid peroxidation, this compound is also a product of such oxidative degradation. researchgate.netnih.govacs.org

This compound can act as an off-flavor compound in food products, particularly when formed due to undesirable processes. solubilityofthings.com For instance, the sterilization of plastic packaging materials, such as polypropylene (B1209903) (PP), with gamma (γ)-irradiation can lead to the formation of volatile substances that induce off-odors in these materials. fraunhofer.deresearchgate.net Gamma irradiation causes degradation of the polymer through direct energy transfer and subsequent oxidation, resulting in changes to its physicochemical properties. camlab.co.ukichtj.waw.plpsu.edu In studies characterizing odor-active substances in γ-irradiated polypropylene, (Z)-non-4-enal was tentatively identified as one of the compounds contributing to the off-odors. fraunhofer.de

Table 1: Physical Properties of (E)-non-4-enal

| Property | Value | Source |

| Molecular Formula | C9H16O | nih.govuni.lu |

| Molecular Weight | 140.22 g/mol | nih.govfragranceu.com |

| Appearance | Clear, colorless or pale yellow liquid | nih.govsolubilityofthings.com |

| Odor Description | Fruity, cucumber, green notes; fishy at higher concentrations | nih.govsolubilityofthings.com |

| Boiling Point | 196.00 to 197.00 °C @ 760.00 mm Hg (est) | thegoodscentscompany.comfragranceu.com |

| Specific Gravity | 0.84300 to 0.84700 @ 25.00 °C | thegoodscentscompany.comfragranceu.com |

| Refractive Index | 1.43400 to 1.43900 @ 20.00 °C | thegoodscentscompany.comfragranceu.com |

| Water Solubility | Very slightly soluble | nih.govsolubilityofthings.com |

| LogP (o/w) | 2.999 (est) | fragranceu.com |

Detection as a Volatile Organic Compound (VOC) in Biological Systems.

Volatile organic compounds (VOCs) are small carbon-based molecules characterized by their volatility at ambient temperatures and are emitted from various biological systems. researchgate.netbiologists.com this compound, as a volatile compound, can be detected in biological systems, including human breath. nih.govresearchgate.net VOCs in breath can originate from endogenous sources, such as normal human metabolism and microbial metabolism, or exogenous factors like environmental exposure. nih.gov The analysis of VOCs in exhaled breath can provide valuable information about health status, and aldehydes like nonanal (B32974) (a related compound) have been studied as potential biomarkers for various diseases. biologists.comnih.gov For instance, while not specifically this compound, other short-chain aldehydes, including 4-nonenal (E)-, have been detected in microalgae under specific conditions, highlighting their presence as VOCs in biological contexts. frontiersin.org

Presence in Biological Exudates (e.g., urinary VOCs in animal models)

Volatile organic compounds (VOCs) are carbon-based chemicals characterized by their volatility at room temperature, encompassing a diverse group including hydrocarbons, alcohols, aldehydes, ketones, esters, and organic acids mdpi.com. These compounds are emitted from various biological samples, such as breath, sweat, blood, urine, and feces, and their variations can indicate cellular metabolism or diseased states mdpi.com. Research extensively explores the use of VOCs in biological exudates for non-invasive disease diagnosis, particularly in animal models for conditions like cancer biologists.compnas.orgnih.govdovepress.comtodaysveterinarypractice.com. For instance, studies have identified various VOCs in the urine of mice, which can serve as potential biomarkers for breast cancer and melanoma, with changes in their composition influenced by factors such as diet and tumor development todaysveterinarypractice.com. Similarly, VOCs in the soiled bedding of mouse models have been investigated for their role in behavioral discrimination of cancer-affected congeners biologists.com. Despite the broad investigation into VOCs in animal exudates, specific evidence directly identifying (E)-non-4-enal within the urinary VOC profiles of animal models was not found in the conducted searches.

However, (E)-non-4-enal has been identified in other significant biological exudates. Notably, it is present in the volatile profiles extracted from the spotted lanternfly, Lycorma delicatula. This compound has been detected in both crude and photo-degraded extracts from adult male and female spotted lanternflies pnas.org.

Table 1: Presence of (E)-non-4-enal in Lycorma delicatula Extracts

| Source of Extract | Sex/Stage of Lycorma delicatula | Presence of (E)-non-4-enal | Reference |

| Crude Extracts | Early Males, Early Females, Late Males | Detected | pnas.org |

| Photo-degraded Extracts | Early Males, Early Females | Detected | pnas.org |

Involvement in Chemosensory Cues within Ecological Contexts

Chemical signals play a pivotal role in the communication and ecological interactions of numerous organisms, influencing behaviors such as social interaction, reproduction, food-seeking, and predator evasion mdpi.com. These external chemical factors that trigger a social response in members of the same species are broadly termed semiochemicals, and more specifically, pheromones when mediating communication between conspecifics laboklin.com. Pheromones are secreted or excreted chemical factors that can act like hormones outside the body of the secreting individual, affecting the behavior or physiology of receiving individuals laboklin.com.

(E)-non-4-enal has been identified as a component of volatile compounds in the spotted lanternfly, Lycorma delicatula, an invasive insect species pnas.org. Research indicates that L. delicatula utilizes semiochemicals for various behavioral processes, including locating mates and hosts for oviposition. The presence of (E)-non-4-enal in the volatile profiles of adult male and female spotted lanternflies suggests its potential involvement in their chemical communication system pnas.org. Studies have demonstrated that L. delicatula responds to its own pheromones, particularly males seeking mates and females during oviposition. The synergistic response observed when combining key components from both L. delicatula honeydew and body volatiles suggests that (E)-non-4-enal, as an identified volatile in these extracts, contributes to the complex blend of semiochemicals that mediate these crucial ecological behaviors.

Table 2: Identified Volatile Compounds in Lycorma delicatula Headspace including (E)-non-4-enal

| Compound Number | Compound Name | Presence in Headspace Volatiles | Reference |

| 36 | (E)-non-4-enal | Detected | |

| Other examples (partial list from source) | Hexanal, Heptanal, Octanal, Nonanal, Decanal, (E)-non-2-enal, (Z)-non-6-enal, (E)-dec-2-enal, 2-ethylhexan-1-ol, Hexan-1-ol, Heptan-1-ol, Octan-1-ol, Nonan-1-ol, Oct-1-en-3-ol, Heptan-2-one, Octan-2-one, Nona-2-one, Undec-1-ene, Dodec-1-ene, Tridec-1-ene, (Z)-tetradec-4-ene, Pentadec-1-ene, Undecane, Tridecane, Hexanoic acid, Heptanoic acid, Methyl 2-hydroxybenzoate, Octane-2,3-dione | Detected |

Formation Mechanisms of Non 4 Enal

Enzymatic Formation Pathways

In biological systems, the formation of aldehydes such as non-4-enal is often a highly regulated process mediated by specific enzymes. The lipoxygenase (LOX) pathway is a primary route for the generation of aldehyde precursors from fatty acids.

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into PUFAs containing a (1Z, 4Z)-pentadiene system. This enzymatic action is the first step in a cascade that leads to the formation of a variety of bioactive compounds, including aldehyde precursors.

The process begins with the abstraction of a hydrogen atom from a methylene group within the pentadiene structure of a fatty acid, leading to the formation of a fatty acid radical. This is followed by the insertion of dioxygen, resulting in the formation of a fatty acid hydroperoxide (LOOH). These hydroperoxides are the key intermediates that serve as substrates for subsequent enzymes in the pathway. The specificity of the lipoxygenase determines the position of hydroperoxidation on the fatty acid chain.

| Enzyme | Function | Substrate Example | Product Example |

|---|---|---|---|

| Lipoxygenase (LOX) | Catalyzes the dioxygenation of polyunsaturated fatty acids. | Linoleic Acid | 9-Hydroperoxyoctadecadienoic acid (9-HPODE) or 13-HPODE |

| Hydroperoxide Lyase (HPL) | Cleaves fatty acid hydroperoxides into smaller aldehydes and oxoacids. | 9-HPODE | 3Z-Nonenal |

The biosynthesis of this compound is proposed to occur via the lipoxygenase pathway, with unsaturated fatty acids serving as the initial substrates. While much of the research has focused on the formation of related aldehydes like 4-hydroxynonenal (HNE) from linoleic acid, the principles can be extended to the formation of this compound from other PUFAs, including linolenic acid derivatives.

In plants, a recognized biosynthetic route involves the oxidation of linoleic acid by a 9-specific lipoxygenase to form 9-hydroperoxyoctadecadienoic acid (9-HPODE). nih.gov This intermediate is then cleaved by the enzyme hydroperoxide lyase (HPL). nih.gov This cleavage results in the formation of 3Z-nonenal. nih.gov Subsequent enzymatic or non-enzymatic isomerization could potentially lead to the formation of other isomers, including this compound. For instance, soybean lipoxygenase-1 has been shown to oxidize 3Z-nonenal, leading to related nonenal products. nih.gov

While direct enzymatic conversion of linolenic acid to this compound is less detailed in available literature, the presence of the necessary double bonds in linolenic acid makes it a plausible substrate for a similar enzymatic cascade. The initial hydroperoxidation by a specific LOX, followed by cleavage by HPL, would be the foundational steps.

Metabolism and Environmental Fate of Non 4 Enal

Biological Metabolism and Biotransformation

The biological metabolism of aldehydes, including NON-4-ENAL, typically involves a series of enzymatic reactions designed to detoxify and facilitate the excretion of these compounds. These biotransformation processes are generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions. wikipedia.orgphiladelphia.edu.jodrughunter.com

Conjugation Reactions with Endogenous Molecules (e.g., glucuronic acid, sulfate (B86663), glutathione)

Following Phase I reactions, or sometimes directly, aldehydes or their metabolites undergo Phase II conjugation reactions. wikipedia.orguomus.edu.iqslideshare.net These reactions involve the attachment of small, polar, and ionizable endogenous molecules to the xenobiotic or its Phase I metabolite, significantly increasing its water solubility and facilitating excretion, primarily via urine or bile. wikipedia.orguomus.edu.iqslideshare.netresearchgate.net

Key conjugation reactions include:

Glucuronidation: This is one of the most common and important Phase II reactions. libretexts.orguomus.edu.iqslideshare.net It involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) (UDP)-glucuronic acid to a suitable functional group on the aldehyde metabolite, catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orguomus.edu.iqslideshare.net

Sulfation: In sulfation, a sulfate group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, catalyzed by sulfotransferases. uomus.edu.iqslideshare.net This also increases the polarity of the compound.

Glutathione (B108866) Conjugation: Glutathione (GSH), a tripeptide, can conjugate with chemically reactive electrophilic compounds, including certain aldehydes or their metabolites, to prevent cellular damage. wikipedia.orguomus.edu.iqresearchgate.net This reaction is catalyzed by glutathione S-transferases (GSTs). wikipedia.orguomus.edu.iqresearchgate.net Glutathione conjugates are often further processed to mercapturic acids before excretion. wikipedia.org

The table below outlines the major conjugation reactions for aldehyde metabolites:

| Conjugating Molecule | Enzyme Class | Outcome |

| Glucuronic Acid | UDP-Glucuronosyltransferases | Increased water solubility, facilitates excretion wikipedia.orguomus.edu.iqslideshare.net |

| Sulfate | Sulfotransferases | Increased water solubility, facilitates excretion uomus.edu.iqslideshare.net |

| Glutathione | Glutathione S-Transferases | Detoxification, increased water solubility, facilitates excretion wikipedia.orguomus.edu.iqresearchgate.net |

Environmental Degradation of Volatile Organic Compounds

This compound, as a volatile organic compound (VOC) and an unsaturated aldehyde, plays a role in atmospheric chemistry. unito.itrsc.orgconicet.gov.ar VOCs are subject to various degradation processes in the atmosphere, primarily driven by reactions with atmospheric oxidants. rsc.orgconicet.gov.arnih.govacs.org

Atmospheric Chemistry of Unsaturated Aldehydes

Unsaturated aldehydes are present in the atmosphere from various sources, including incomplete fossil fuel combustion, vegetation emissions, and as products of the photochemical oxidation of other VOCs. rsc.orgconicet.gov.ar Their molecular structure, containing both a carbon-carbon double bond and an aldehyde group, makes them highly reactive with atmospheric oxidants. rsc.orgacs.orgresearchgate.net These reactions contribute to the formation of tropospheric ozone and hydroxyl radicals, and can also be precursors to secondary organic aerosols. rsc.orgconicet.gov.ar

Ozonolysis and Radical-Mediated Reactions in Atmospheric Processes

The primary gas-phase removal processes for unsaturated aldehydes in the atmosphere involve reactions with key atmospheric oxidants. rsc.orgacs.org

Ozonolysis: Ozonolysis is a significant degradation pathway for unsaturated compounds. wikipedia.org In the atmosphere, ozone (O3) reacts with the carbon-carbon double bond of unsaturated aldehydes, leading to cleavage of the bond. wikipedia.orgnih.gov This reaction typically forms a primary ozonide, which is unstable and rapidly fractures to produce a Criegee intermediate and an aldehyde or ketone. nih.gov The subsequent reactions of Criegee intermediates contribute to further atmospheric chemistry. nih.gov OH radicals can also be formed during the ozonolysis of alkenes. mdpi.com

Radical-Mediated Reactions:

Hydroxyl Radicals (OH): The hydroxyl radical is often referred to as the "detergent" of the atmosphere due to its high reactivity and abundance during the daytime. nih.govacs.orgenvchemgroup.com OH radicals react with most atmospheric trace gases, including unsaturated aldehydes, often initiating the oxidation chain. nih.govacs.org The addition of OH to the double bond is a common first step in these reactions. acs.orgresearchgate.net

Nitrate (B79036) Radicals (NO3): During nighttime, when hydroxyl radical concentrations are significantly diminished, nitrate radicals (NO3) become important oxidants. rsc.orgnih.gov NO3 radicals can react with unsaturated aldehydes, leading to their degradation. rsc.orgconicet.gov.arnih.govcopernicus.org These reactions can have implications for ozone and secondary organic aerosol formation. copernicus.org

Chlorine Atoms (Cl): In specific environments like the marine boundary layer and coastal regions, reactions with chlorine atoms can also be important for the degradation of aldehydes. conicet.gov.ar

The table below summarizes the key atmospheric oxidants and their roles in the degradation of unsaturated aldehydes:

| Atmospheric Oxidant | Activity Time | Reaction Type | Products/Implications |

| Ozone (O3) | Day/Night | Ozonolysis (cleavage of C=C bond) | Aldehydes, ketones, Criegee intermediates, OH radicals wikipedia.orgnih.gov |

| Hydroxyl Radical (OH) | Daytime | Radical addition, hydrogen abstraction | Initiates oxidation chains, major atmospheric cleansing nih.govacs.orgenvchemgroup.com |

| Nitrate Radical (NO3) | Nighttime | Radical reaction | Degradation, contributes to ozone/SOA formation rsc.orgconicet.gov.arnih.govcopernicus.org |

| Chlorine Atoms (Cl) | Day/Night | Radical reaction | Degradation (regionally important) conicet.gov.ar |

Analytical Methodologies for Non 4 Enal Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic methods are essential for separating NON-4-ENAL from other co-existing compounds in a sample matrix, enabling its isolated detection and quantification.

Gas Chromatography (GC) is a widely employed technique for the profiling of volatile organic compounds (VOCs), including this compound, due to its high separation efficiency for gaseous or volatile analytes. GC is particularly well-suited for compounds like this compound that can be readily volatilized without decomposition. In GC, a sample is vaporized and carried by an inert gas (carrier gas) through a column containing a stationary phase. Different compounds interact differently with the stationary phase, leading to their separation based on properties such as boiling point, polarity, and molecular weight. This separation allows for the resolution of individual components within complex mixtures, which is critical for accurate identification and quantification of this compound chemrxiv.orgresearchgate.net. The technique has been extensively utilized in food flavor analysis and for identifying volatile components in various matrices researchgate.netoregonstate.eduimpactfactor.org.

Effective sample preparation is a critical prerequisite for the successful analysis of volatile compounds like this compound. Headspace Solid-Phase Microextraction (HS-SPME) is an advanced, solvent-free technique widely used to isolate and pre-concentrate volatiles from various matrices prior to GC analysis nih.govoup.com. In HS-SPME, a fused silica (B1680970) fiber coated with an adsorbent material is exposed to the headspace above a sample. Volatile compounds partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After extraction, the fiber is directly inserted into the GC injector, where the analytes are thermally desorbed and transferred to the GC column for separation oregonstate.edunih.govacs.org. This technique offers several advantages, including minimal sample preparation, avoidance of solvents, ease of automation, and suitability for small sample sizes, making it particularly valuable for studies involving large numbers of samples or those requiring high sensitivity nih.govoup.com. HS-SPME has been successfully applied in the analysis of volatile organic compounds in diverse samples, including food products like milk and olive oil, to detect flavor compounds and adulterants oregonstate.eduscielo.br.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) provides highly specific identification and sensitive quantification of compounds, often coupled with chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capability of GC with the identification power of MS. This combination is indispensable for the analysis of this compound in complex matrices, such as food products, biological fluids, and environmental samples chemrxiv.orgacs.orgresearchgate.netnih.gov. After chromatographic separation by GC, individual compounds eluting from the column enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is measured. The resulting mass spectrum acts as a unique "fingerprint" for each compound, enabling its unambiguous identification by comparison with spectral libraries chemrxiv.orgresearchgate.net.

GC-MS is highly sensitive and reproducible, making it suitable for quantitative analysis of low molecular weight metabolites. For example, in the analysis of 4-hydroxy-2-(E)-nonenal (HNE), a related lipid peroxidation product, GC-MS methods involving derivatization have demonstrated excellent linearity, precision, and accuracy, with detection limits in the nanogram per gram or nanomole per liter range researchgate.netresearchgate.net.

Table 1: Illustrative Performance Parameters for GC-MS Analysis of Related Aldehydes in Complex Matrices

| Analyte (Example) | Matrix | Linear Range (ng/mL) | LOD (ng/g or ng/mL) | LOQ (ng/g or ng/mL) | Recovery (%) | Precision (RSD%) | Reference |

| HNE | Food matrices | 10–1000 | 0.1 | 0.3 | 95.56-104.22 | <5 | researchgate.net |

| HNE | Human/Rat Plasma | 2.5–250 nmol/L | Not specified | Not specified | 99-104 | 4.4-10.2 | researchgate.net |

Note: Data for 4-hydroxy-2-nonenal (HNE) are presented as an example of similar aldehyde analysis in complex matrices, demonstrating typical GC-MS performance.

Despite its robustness, GC-MS analysis in complex matrices can be subject to matrix effects, where co-eluting compounds can suppress or enhance the analyte signal, affecting quantification accuracy chromatographyonline.com. Strategies such as stable isotope dilution, matrix-matched calibration, and the use of analyte protectants are employed to mitigate these effects and ensure reliable quantitative data chromatographyonline.com.

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is an advanced technique particularly adept at the real-time, continuous measurement of volatile organic compounds (VOCs) at ultra-trace levels (parts per trillion (ppt) and low parts per billion (ppb) range) in gaseous samples rjleegroup.comresearchgate.netmontrose-env.com. Unlike traditional GC-MS, PTR-MS uses a "soft" ionization method, typically involving proton transfer from hydronium ions (H3O+). This soft ionization minimizes fragmentation of the target molecules, leading to simpler mass spectra and more straightforward interpretation, which is advantageous for complex mixtures and real-time monitoring rjleegroup.com.

PTR-MS is highly valuable for environmental studies, including ambient air quality monitoring, investigation of emissions from various sources (e.g., biomass burning, cooking activities, industrial processes), and indoor air quality assessments rjleegroup.comresearchgate.netmontrose-env.comionicon.com. Its ability to provide immediate insights into VOC concentrations makes it ideal for tracking air pollution, identifying sources, and facilitating timely interventions montrose-env.comionicon.com. While not typically used for highly complex sample preparation like HS-SPME, PTR-MS is excellent for direct gas-phase analysis and can be coupled with headspace sampling for certain applications rjleegroup.com.

Methodological Considerations in Analytical Research

Developing and validating analytical methods for compounds like this compound involves several critical considerations to ensure the reliability and accuracy of research findings. The complexity of sample matrices often presents significant challenges in quantitative analysis chromatographyonline.commdpi.com.

Key methodological considerations include:

Sample Preparation: The extraction of analytes from the matrix is often the most time-consuming step and can significantly impact the sensitivity and accuracy of the entire procedure. Methods must be designed to minimize analyte loss and achieve high enrichment factors mdpi.com. For volatile compounds, techniques like HS-SPME are crucial, but their optimization (e.g., extraction temperature, time, fiber type) is vital to ensure maximum recovery and minimize artifact formation oregonstate.edunih.gov.

Matrix Effects: As noted for GC-MS, the presence of co-eluting compounds in complex matrices can interfere with the ionization and detection of the target analyte, leading to signal suppression or enhancement. Addressing matrix effects through appropriate calibration strategies (e.g., matrix-matched standards, stable isotope dilution) is paramount for accurate quantification chromatographyonline.com.

Precision and Accuracy: Method validation requires rigorous assessment of precision (reproducibility and repeatability) and accuracy (closeness to the true value) across the relevant concentration range. For instance, methods for related aldehydes have shown within-day precisions below 6.1% and between-day precisions below 10.2%, with accuracies between 99% and 104% researchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. Achieving low LODs and LOQs is often critical for analyzing trace volatile compounds like this compound in environmental or biological samples acs.orgresearchgate.net.

Selectivity and Specificity: The method must be able to differentiate this compound from other structurally similar compounds or isomers that may be present in the sample. Mass spectrometry's ability to provide unique fragmentation patterns greatly enhances specificity researchgate.net.

Method Validation: Comprehensive validation, often following international guidelines, is essential to demonstrate that the method is fit for its intended purpose. This includes evaluating linearity, sensitivity, selectivity, precision, accuracy, and robustness acs.orgresearchgate.netmdpi.comd-nb.info.

These considerations collectively ensure that analytical research on this compound yields robust, reliable, and scientifically sound data.

Optimization of Extraction, Separation, and Detection Protocols for Aldehydes.

The analysis of volatile compounds such as this compound often requires a preliminary concentration step due to their low concentrations in complex matrices. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of volatile compounds, often coupled with various extraction methods. mdpi.comimpactfactor.org

Extraction Protocols: Several extraction techniques are utilized to isolate volatile aldehydes from samples, with optimization being critical for efficiency.

Solid-Phase Microextraction (SPME): This solvent-free technique is widely used for volatile compound determination. mdpi.comscielo.br SPME involves a fiber coated with a polymeric material that adsorbs the analytes from the headspace of a sample (HS-SPME) or directly from the sample solution. mdpi.comresearchgate.netfrontiersin.org Optimization of SPME conditions typically includes factors such as incubation temperature, equilibration time, extraction time, and desorption time. For instance, studies on volatile compounds in roasted beef and dry-cured ham found optimal SPME extraction temperatures around 60-70°C and extraction times of 60-65 minutes. scielo.brfrontiersin.org The choice of fiber coating material is also crucial, with mixed-phase coatings like carboxen/polydimethylsiloxane (CAR/PDMS) often showing superior efficiency for extracting a broader range of volatile compounds, including aldehydes. scielo.br

Liquid-Liquid Extraction (LLE) and Liquid-Liquid Microextraction (LLME): These methods involve mixing a solvent with the sample to extract the target compounds. mdpi.com Adaptations like single-drop microextraction (SDME) or sorbent-phase extraction (SPE) can also be employed. mdpi.com

Purge-and-Trap (P&T): For highly volatile compounds, P&T systems can be used, where an inert gas is bubbled through the sample, and the volatile compounds are trapped on an adsorbent material before desorption into the GC. impactfactor.org

Separation Protocols: Gas Chromatography (GC) is the predominant separation technique for volatile aldehydes due to their volatility.

Gas Chromatography (GC): Capillary columns, varying in dimensions (length, diameter, film thickness) and stationary phase properties (e.g., 5% phenyl polysiloxane), are used for effective separation. impactfactor.org Optimization of GC parameters, such as oven temperature programs and carrier gas flow rates, is essential to achieve good resolution of individual aldehydes from complex matrices.

High-Performance Liquid Chromatography (HPLC): While GC is preferred for highly volatile aldehydes, HPLC can be used for less volatile or derivatized aldehydes, often coupled with UV detection. researchgate.net Optimization in HPLC involves selecting appropriate mobile phases, column types (e.g., C18), and elution gradients to ensure good separation. researchgate.netmdpi.com

Detection Protocols: Detectors are chosen based on the chemical nature of the analytes, potential interferences, and required sensitivity. sigmaaldrich.com

Mass Spectrometry (MS): GC-MS is a powerful hyphenated technique that combines the separation power of GC with the identification capabilities of MS. mdpi.comimpactfactor.org MS provides structural information through fragmentation patterns, enabling specific identification and quantification of compounds like this compound. Different ionization modes, such as electron ionization (EI) or chemical ionization (CI), can be employed. impactfactor.org

Flame Ionization Detector (FID): GC-FID is a common detection method for volatile organic compounds, offering good sensitivity for hydrocarbons and other organic compounds, including aldehydes. scielo.brmdpi.com FID is a non-selective detector, providing a general measure of organic compounds. mdpi.com

UV Detection (for HPLC): For HPLC applications, UV detectors are commonly used, requiring the analyte to absorb light at a specific wavelength. researchgate.netsigmaaldrich.com Optimization involves selecting a detection wavelength that maximizes sensitivity and specificity, while considering potential interferences from the sample matrix or mobile phase. researchgate.netsigmaaldrich.com

Table 1: Common Optimization Parameters for Aldehyde Analysis

| Analytical Step | Parameter | Optimization Considerations | Typical Range/Example | Reference |

| Extraction (SPME) | Fiber Coating | Polarity match with analytes; mixed-phase for broad range. | CAR/PDMS, PDMS/DVB | scielo.brresearchgate.net |

| Extraction Temperature | Enhances volatility and mass transfer. | 60-70°C | scielo.brfrontiersin.org | |

| Extraction Time | Allows sufficient adsorption equilibrium. | 60-65 minutes | scielo.brfrontiersin.org | |

| Desorption Time | Ensures complete analyte release. | 4-5 minutes | frontiersin.org | |

| Separation (GC) | Column Type | Stationary phase properties (e.g., 5% phenyl polysiloxane). | Capillary column | impactfactor.org |

| Temperature Program | Achieves optimal peak resolution and analysis time. | Varies by analyte mix | mdpi.com | |

| Detection (GC-MS) | Ionization Mode | EI for fragmentation, CI for molecular ion. | EI, CI | impactfactor.org |

Validation Parameters for Robustness, Specificity, and Reproducibility in Volatile Analysis.

Method validation is an essential process to ensure that an analytical procedure consistently yields reliable and accurate results over time and under varying conditions. mdpi.comsigmaaldrich.comjaper.inich.org Key validation parameters include robustness, specificity, and reproducibility.

Specificity (Selectivity): Specificity refers to the ability of an analytical method to accurately measure the target analyte (e.g., this compound) in the presence of potential interfering substances from the sample matrix or other co-existing compounds. mdpi.comsigmaaldrich.comjaper.inich.org

Assessment: Specificity is typically evaluated by analyzing blank samples (matrix without the analyte) and samples spiked with known interferents to confirm the absence of signal at the analyte's retention time or characteristic mass-to-charge ratio (m/z). ich.orgeuropa.eu For GC-MS, the unique fragmentation pattern of this compound helps differentiate it from other volatile compounds, even those with similar retention times. impactfactor.org

Robustness: Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. mdpi.comsigmaaldrich.comjaper.in It demonstrates the reliability of the method during normal usage.

Assessment: Robustness studies involve introducing minor changes to parameters such as extraction temperature, extraction time, desorption time, carrier gas flow rate, or column temperature programs. frontiersin.orgeuropa.eu For example, varying SPME extraction temperature by a few degrees or adjusting GC oven ramp rates slightly can test method robustness. If the results for this compound quantification remain consistent within acceptable limits despite these variations, the method is considered robust. mdpi.com

Reproducibility (Precision): Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. mdpi.comsigmaaldrich.comjaper.in It is typically assessed at two levels:

Repeatability (Intra-assay precision): This measures precision under the same operating conditions over a short interval of time. It involves analyzing multiple replicates (e.g., n=6) of the same sample by the same analyst using the same equipment. europa.eu

Intermediate Precision (Inter-assay precision): This assesses precision within the same laboratory but under different conditions, such as different days, different analysts, or different equipment setups. europa.eu

Reproducibility (Inter-laboratory precision): This measures precision between different laboratories. sigmaaldrich.com

For volatile analysis, precision is often expressed as relative standard deviation (RSD) or coefficient of variation (CV). A method is considered precise if the RSD values for repeated measurements are within acceptable limits (e.g., <5-10% for quantitative analysis). mdpi.com

Table 2: Key Validation Parameters for Volatile Aldehyde Analysis

| Validation Parameter | Description | Assessment Methodology | Acceptable Criteria (Illustrative) | Reference |

| Specificity | Ability to measure analyte without interference. | Analysis of blank and spiked samples; comparison of chromatographic and mass spectral profiles. | No significant interference at analyte's retention time/m/z. | ich.orgeuropa.eu |

| Robustness | Insensitivity to small, deliberate method variations. | Deliberate variation of parameters (e.g., temperature, time, flow rate) and assessment of impact on results. | Results remain within predefined acceptance criteria (e.g., ±5% variation). | mdpi.comeuropa.eu |

| Reproducibility (Precision) | Closeness of agreement between measurements. | Repeatability (intra-day, same analyst/equipment) and Intermediate Precision (inter-day, different analysts/equipment). | Relative Standard Deviation (RSD) < 5-10%. | mdpi.comeuropa.eu |

These validation steps collectively ensure that the analytical method for this compound is fit for its intended purpose, providing reliable and accurate data for its quantification and characterization.

Research Applications and Ecological Significance of Non 4 Enal

Contribution to Flavor and Aroma Chemistry

(E)-non-4-enal is classified as a flavor and fragrance agent, highlighting its importance in the food and fragrance industries. thegoodscentscompany.comfragranceu.com

(E)-non-4-enal is primarily characterized by its "fruity aroma." thegoodscentscompany.comnih.govfao.org This sensory descriptor is consistently associated with the compound. While the broader field of flavor chemistry emphasizes the importance of perception thresholds—the lowest concentration at which a compound can be detected—and how these thresholds are influenced by the surrounding matrix, specific detailed perception thresholds for (E)-non-4-enal across a wide range of matrices (e.g., water, oil, specific food products) are not extensively documented in the provided research. [Previous search results, 25] The perception of aroma compounds is complex and depends not only on their concentration but also on their odor threshold within a particular food matrix. [Previous search results, 25]

A general overview of sensory descriptors for (E)-non-4-enal is presented below:

| Compound Name | CAS Number | Primary Sensory Descriptor |

| (E)-non-4-enal | 2277-16-9 | Fruity aroma |

Ecological Roles as a Plant Volatile

Plant volatiles are organic compounds emitted by plants that play diverse ecological roles. These compounds mediate complex interactions within ecosystems. nih.govnih.gov

Plants release volatile compounds in response to herbivore damage, known as herbivore-induced plant volatiles (HIPVs). These HIPVs can function in direct defense by repelling herbivores or in indirect defense by attracting the natural enemies of herbivores, such as predators and parasitoids. nih.govelifesciences.orgnih.gov These volatiles can also prime defense responses in neighboring undamaged plants, preparing them for potential future attacks. nih.govelifesciences.org While various aldehydes, such as green leaf volatiles (GLVs) which include C6 aldehydes and their derivatives, are well-established HIPVs, specific detailed research findings directly implicating (E)-non-4-enal as a significant mediator in plant-herbivore interactions or defense responses are not extensively documented in the provided search results. nih.govelifesciences.orgnih.govfrontiersin.org Other nonenals, such as (E)-non-2-enal, have been identified as volatile aldehydes released by plant roots following mechanical injury. frontiersin.org

Role in Chemical Communication and Signaling in Biological Systems

Chemical communication and signaling are fundamental processes in biological systems, mediated by a wide array of chemical cues. These signals can influence behavior, physiology, and interactions both within and between species. While some unsaturated aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), a distinct compound formed from lipid peroxidation, are well-known signaling molecules involved in oxidative stress and cellular processes, direct evidence for (E)-non-4-enal (NON-4-ENAL, CID 5283337) playing a specific role in broader chemical communication and signaling pathways within biological systems, beyond its established function as an aroma and flavor compound, is not present in the provided research. mdpi.comnih.govfrontiersin.orgresearchgate.netmdpi.com Its primary documented biological significance lies in its sensory properties.

Inter- and Intra-species Chemical Signaling through Volatile Emissions.

Volatile organic compounds (VOCs) play a crucial role as chemical signals in the intricate communication networks among organisms, influencing both inter- and intra-species interactions. These airborne molecules facilitate diverse biological processes, from attracting pollinators and mediating predator-prey dynamics to triggering defense responses in plants. biorxiv.orgresearchgate.netnih.govnih.gov

Plants, for instance, release complex bouquets of VOCs from their leaves, flowers, fruits, and roots in response to various stimuli, including herbivore attack or pathogen infection. nih.govnih.gov These emissions can serve as direct or indirect defense mechanisms, communicate warnings to neighboring undamaged plants, and even signal between different parts of the same plant. biorxiv.orgnih.gov While specific detailed findings for (E)-non-4-enal in complex plant-insect or plant-plant communication are limited, other volatile aldehydes, such as (E)-non-2-enal, have been characterized as key volatile compounds released by barley plants following mechanical injury, highlighting the general importance of such compounds in plant stress responses. frontiersin.org

Beyond macroscopic organisms, microorganisms also utilize VOCs for communication. Fungal volatile organic compounds, for example, function as info-chemicals or chemical stimuli, influencing interactions within their environment. frontiersin.org In aquatic environments, phytoplankton-derived VOCs act as infochemicals in both intraspecific (pheromones) and interspecific (kairomones) communication. frontiersin.org

A notable instance of (E)-non-4-enal's involvement in chemical signaling comes from studies on microalgae. (E)-4-nonenal was detected, albeit in minor quantities, in the culture medium of the green microalga Lobosphaera incisa under nitrogen starvation conditions. This detection on day 14 of nitrogen starvation suggests a potential role for (E)-4-nonenal as a chemical messenger. frontiersin.org This implies that VOCs released into the medium might communicate signals to neighboring cells, prompting them to adjust their metabolic activities in adaptation to nutrient-deficient conditions. This underscores the conserved function of VOCs as chemical signaling messengers across different biological kingdoms, from microalgae to higher plants. frontiersin.org

Table 1: Examples of Volatile Aldehydes in Inter- and Intra-species Signaling

| Compound Class | Organism/Context | Role in Signaling | Reference |

| Volatile Aldehydes (e.g., (E)-non-2-enal) | Barley plants (mechanical injury) | Response to biotic stress | frontiersin.org |

| (E)-4-Nonenal | Lobosphaera incisa (nitrogen starvation) | Chemical messenger, signaling metabolic adjustment | frontiersin.org |

| General VOCs (including aldehydes) | Plants (herbivore attack, pathogen infection) | Inter- and intra-plant communication, defense, attraction | biorxiv.orgnih.govnih.gov |

| Fungal VOCs | Fungi | Info-chemicals, chemical stimuli | frontiersin.org |

Investigation as a Non-Invasive Biomarker for Physiological States (Focus on general metabolic associations).

The analysis of volatile organic compounds, including this compound, holds promise for investigating physiological states and general metabolic associations in a non-invasive manner. Biomarkers are biological characteristics that can be objectively measured to indicate normal biological or pathogenic processes, or to assess responses to interventions. nutritionalassessment.org Metabolic profiling, or metabolomics, is a powerful technique that can provide sensitive and specific biomarkers by analyzing changes in metabolic patterns within biological samples. tandfonline.com This approach offers insights into the mechanisms underlying physiological changes and can reflect environmental influences such as diet or stress. tandfonline.combiocompare.com

The presence and concentration of specific VOCs can reflect the metabolic state of an organism. For instance, the detection of (E)-4-nonenal in the culture medium of Lobosphaera incisa under nitrogen starvation conditions provides a direct link between this compound and metabolic status. The appearance of (E)-4-nonenal, even in minor quantities, on day 14 of nitrogen starvation suggests that its emission pattern is influenced by the metabolic adjustments occurring in response to nutrient stress. frontiersin.org This indicates that the analysis of VOCs, such as (E)-4-nonenal, could offer valuable information about the metabolic health and adaptive responses of an organism.

While many metabolic biomarkers are already utilized in clinical settings (e.g., creatinine (B1669602) for kidney damage), ongoing research explores the diagnostic potential of other metabolites, including those related to fatty acid metabolism. biocompare.com The ease of sample collection for metabolic profiling studies, which can utilize various biofluids or tissues, makes it a suitable approach for non-invasive monitoring of physiological changes over time. tandfonline.com

Table 2: Role of VOC Analysis in Assessing Metabolic States

| Aspect of Investigation | Relevance of VOCs/Metabolomics | Specific Example (this compound) | Reference |

| Indicating Metabolic State | VOC analysis provides information about metabolic activities | (E)-4-nonenal detected in microalgae under nitrogen starvation, reflecting metabolic stress | frontiersin.org |

| Biomarker Discovery | Metabolic profiling identifies patterns signaling disease or environmental influences | General principle applicable to VOCs as metabolic indicators | tandfonline.combiocompare.com |

| Non-Invasive Monitoring | Sample collection (e.g., breath, urine) is often simple | VOCs are inherently volatile and can be non-invasively sampled | tandfonline.combiocompare.com |

Future Directions in Non 4 Enal Research

Elucidation of Undiscovered Biosynthetic and Degradation Pathways Specific to Non-4-enal Isomers

While the formation of aldehydes from lipid peroxidation is a known phenomenon, the specific enzymatic pathways leading to the biosynthesis of (E)-non-4-enal and (Z)-non-enal are not entirely understood. In plants, there is evidence for a cascade involving lipoxygenase (LOX) and hydroperoxide peroxygenase that transforms (3Z)-nonenal into (2E)-4-hydroxy-2-nonenal. researchgate.netscirp.org However, the precise enzymatic steps and the factors that dictate the formation of the specific this compound isomers remain an area for further investigation. Future research will likely focus on identifying and characterizing the specific enzymes and genetic pathways responsible for the production of each isomer in various organisms, from plants to microorganisms.

On the other side of the lifecycle of this compound, its degradation pathways are also of considerable interest, particularly in the context of food science and environmental microbiology. The presence of this compound can contribute to off-flavors in food products, and understanding how it is broken down is crucial for quality control. ufl.edunih.govresearchgate.net Research has shown that microorganisms such as Lactobacillus and Saccharomyces cerevisiae can reduce unsaturated aldehydes, but the specific enzymatic machinery and metabolic routes for this compound isomers are not fully mapped out. researchgate.net Future studies are expected to explore the microbial catabolism of this compound, which could lead to novel bioremediation strategies or methods for improving food flavor stability. The elucidation of these pathways could reveal novel enzymes with potential industrial applications.

| Research Area | Organism/System | Potential Focus |

| Biosynthesis | Plants | Identification of isomer-specific synthases |

| Microorganisms | Characterization of pathways leading to flavor profiles | |

| Degradation | Food matrices | Microbial and enzymatic breakdown during storage |

| Environmental samples | Bioremediation potential of soil and water microbes |

Development of Advanced Analytical Approaches for Enhanced Sensitivity, Selectivity, and Isomer Specificity

The accurate detection and quantification of this compound isomers are critical for understanding their roles in various systems. Current analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are powerful but can face challenges in achieving the necessary sensitivity and selectivity for trace-level detection, especially in complex matrices. mdpi.com Future advancements in analytical chemistry are anticipated to address these challenges.

Techniques like triple quadrupole gas chromatograph-mass spectrometry (GC-MS/MS) and comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GCxGC-ToFMS) offer enhanced resolution and sensitivity, which are crucial for isomer-specific analysis. shimadzu.comresearchgate.netnih.gov The development of optimized methods using these technologies will be instrumental in distinguishing between (E)-non-4-enal and (Z)-non-4-enal, even at very low concentrations. Furthermore, given that many biologically active molecules are chiral, the development of chiral analysis methods, potentially using specialized chiral GC columns, will be important to separate and identify different enantiomers of this compound if they exist, as these may have distinct biological activities and sensory properties. gcms.czresearchgate.net

| Analytical Technique | Potential Advancement for this compound Analysis |

| GC-MS/MS | Development of isomer-specific Selected Reaction Monitoring (SRM) methods for high selectivity. |

| GCxGC-ToFMS | Improved separation of isomers from complex matrix interferences. |

| Chiral GC | Separation of potential enantiomers to investigate their specific biological roles. |

Comprehensive Understanding of Ecological Roles in Complex Biotic and Abiotic Interactions

This compound is part of a class of volatile organic compounds that play crucial roles in chemical communication between organisms. researchgate.net As a component of the "green leaf volatiles" released by plants upon damage, it can act as a signaling molecule in plant-herbivore interactions, potentially priming the defenses of neighboring plants. nih.gov Future research will aim to dissect the specific roles of (E)-non-4-enal and (Z)-non-4-enal in these complex ecological networks. This includes investigating their effects on the behavior of a wider range of herbivores and their natural enemies.

Beyond biotic interactions, the role of this compound in plant responses to abiotic stress is an emerging area of interest. The production of lipid-derived volatiles can be influenced by environmental factors such as drought, temperature extremes, and nutrient availability. mdpi.comnih.govmdpi.comnih.govresearchgate.net Understanding how the biosynthesis and emission of this compound isomers are affected by these stressors will provide insights into plant stress physiology and adaptation mechanisms. This knowledge could have implications for agriculture, particularly in the development of crops with enhanced resilience to environmental challenges.

| Type of Interaction | Research Focus | Potential Implications |

| Biotic | Role of this compound isomers in attracting or repelling specific insect species. | Development of novel pest management strategies. |

| Priming of defense responses in neighboring plants. | Enhancement of crop protection. | |

| Abiotic | Regulation of this compound production under drought or temperature stress. | Identification of biomarkers for plant stress. |

| Contribution to atmospheric chemistry and air quality. | Understanding of ecosystem-level processes. |

Exploration of Sustainable Production and Application in Flavor and Fragrance Industries

This compound is utilized in the flavor and fragrance industry for its characteristic aromas. thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.com Traditional chemical synthesis methods for such compounds can be energy-intensive and may involve the use of hazardous reagents. researchgate.net There is a growing demand for "natural" and sustainably produced flavor and fragrance ingredients, which is driving research into green chemistry and biocatalytic approaches. semanticscholar.orgresearchgate.netcnr.itnih.govijesrr.orgjocpr.comresearchgate.netwur.nl

Future research will likely focus on developing enzymatic and microbial fermentation processes for the production of this compound. nih.gov This could involve the use of whole-cell biocatalysts or isolated enzymes to convert renewable feedstocks into the desired isomers with high selectivity. wur.nl Such biocatalytic methods offer the advantages of mild reaction conditions, reduced waste generation, and the potential for producing enantiomerically pure compounds. cnr.it The exploration of these sustainable production routes will be crucial for meeting consumer demand for natural products and for reducing the environmental footprint of the flavor and fragrance industry.

| Production Approach | Key Advantages | Research and Development Needs |

| Biocatalysis (Enzymatic) | High selectivity, mild conditions, production of "natural" label compounds. | Discovery and engineering of novel enzymes, process optimization. |

| Microbial Fermentation | Utilization of renewable feedstocks, potential for cost-effective production. | Strain development, metabolic engineering, downstream processing. |

| Green Chemistry Synthesis | Reduced use of hazardous solvents and reagents, improved atom economy. | Development of novel catalytic systems, use of alternative energy sources (e.g., microwaves). |

Q & A

Q. How can ethical data-sharing practices be reconciled with proprietary constraints in this compound research?

- Methodological Answer : Use de-identified datasets with metadata anonymization (e.g., masking synthesis routes). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-sensitive data. Negotiate data-use agreements with stakeholders to balance transparency and intellectual property .

Methodological Standards

- Data Reliability : Triangulate results using orthogonal techniques (e.g., NMR + HRMS) and report confidence intervals for kinetic parameters .

- Ethical Compliance : Document IRB approvals for studies involving human-derived samples (e.g., olfactory response assays) and adhere to GDPR for data storage .

- Peer Review : Pre-register hypotheses and analytical pipelines on platforms like Open Science Framework to reduce hindsight bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.